molecular formula C13H15ClO2 B1463980 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid CAS No. 1225482-69-8

1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid

Cat. No.: B1463980
CAS No.: 1225482-69-8
M. Wt: 238.71 g/mol
InChI Key: PPILKNABXPXPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid is a high-purity organic compound supplied for research and development purposes. With a molecular formula of C13H15ClO2 and a molecular weight of 238.71 g/mol , this chemical serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure features a cyclopentane ring disubstituted with a carboxylic acid group and a (4-chlorophenyl)methyl moiety, making it a versatile intermediate for the exploration of more complex molecules, particularly in the synthesis of pharmaceutical candidates and other fine chemicals . The compound is typically supplied as a solid powder and should be stored at room temperature . Researchers can utilize this chemical in various reactions, leveraging the reactivity of its carboxylic acid group and the aromatic chlorophenyl system. It is strictly for use in a laboratory setting by qualified professionals. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling and Safety: This compound requires careful handling. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and precautionary information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should be conducted in a well-ventilated environment.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2/c14-11-5-3-10(4-6-11)9-13(12(15)16)7-1-2-8-13/h3-6H,1-2,7-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPILKNABXPXPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225482-69-8
Record name 1-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H13_{13}ClO2_2
  • Molecular Weight : 238.68 g/mol
  • Structure : The compound features a cyclopentane ring with a carboxylic acid functional group and a para-chlorobenzyl substituent.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which can alter metabolic pathways and cellular functions.
  • Receptor Interaction : It may interact with specific receptors, modulating signaling pathways that influence cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

Cell LineIC50_{50} (µM)
A549 (Lung adenocarcinoma)< 10
A375 (Melanoma)5.7
HepG2 (Liver carcinoma)20.9–35.5

The compound's selective cytotoxicity against cancer cells suggests its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate moderate to strong activity against several bacterial strains:

Bacterial StrainActivity
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak

These findings suggest that the compound could be developed into a novel antimicrobial agent .

Enzyme Inhibition

This compound has shown promising results as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) : The compound demonstrated significant inhibition with an IC50_{50} value comparable to standard inhibitors.
  • Urease : Strong inhibitory activity was noted, indicating potential applications in treating conditions related to urease-producing bacteria .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Properties : A study conducted on human lung adenocarcinoma cells revealed that the compound induced apoptosis through mitochondrial pathway activation, leading to cell cycle arrest in the G0/G1 phase.
  • Antimicrobial Evaluation : In vitro assays showed that the compound effectively inhibited the growth of Salmonella typhi and Bacillus subtilis, supporting its use in treating bacterial infections.
  • Enzyme Interaction Studies : Docking studies indicated that this compound binds effectively to active sites of AChE and urease, suggesting a strong potential for therapeutic applications .

Scientific Research Applications

Anticancer Activity

Research has indicated that 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung adenocarcinoma)< 10
A375 (Melanoma)5.7
HepG2 (Liver carcinoma)20.9–35.5

The compound's selective cytotoxicity against cancer cells suggests its potential as a therapeutic agent in oncology, particularly through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Preliminary studies indicate that the compound possesses moderate to strong antimicrobial activity against several bacterial strains:

Bacterial StrainActivity
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak

These findings support the potential development of this compound into a novel antimicrobial agent for treating bacterial infections.

Enzyme Inhibition

This compound has shown promising results as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) : The compound demonstrated significant inhibition with an IC50 comparable to standard inhibitors.
  • Urease : Strong inhibitory activity was noted, indicating potential applications in treating conditions related to urease-producing bacteria.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Properties : A study conducted on human lung adenocarcinoma cells revealed that the compound induced apoptosis through mitochondrial pathway activation, leading to cell cycle arrest in the G0/G1 phase.
  • Antimicrobial Evaluation : In vitro assays showed that the compound effectively inhibited the growth of Salmonella typhi and Bacillus subtilis, supporting its use in treating bacterial infections.
  • Enzyme Interaction Studies : Docking studies indicated that this compound binds effectively to active sites of AChE and urease, suggesting strong potential for therapeutic applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Physicochemical Properties
1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid (Target) C₁₃H₁₅ClO₂ ~238.7* Para-chlorophenylmethyl group on cyclopentane Likely moderate polarity; ester derivatives purified via EtOAc/hexanes
1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid C₁₂H₁₃ClO₂ 224.69 Direct para-chlorophenyl attachment mp 160–164°C; commercial availability
1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid C₁₂H₁₃ClO₄S 288.74 Sulfonyl group replacing methylene bridge Slight solubility in DMSO/chloroform
1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid C₁₂H₁₄O₃ 206.09 Meta-hydroxyl substituent Increased polarity; potential hydrogen bonding
1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid C₁₃H₁₅ClO₂ 238.7 Meta-chlorophenylmethyl group Structural isomer with altered steric effects
1-(4-Methoxyphenyl)-1-cyclopentanecarboxylic acid C₁₃H₁₆O₃ 220.26 Para-methoxy substituent Electron-donating group; lower acidity

*Estimated based on structural analogs.

Key Observations:

  • Substituent Position and Electronic Effects: The para-chloro group in the target compound enhances electron-withdrawing effects, increasing the carboxylic acid's acidity compared to methoxy-substituted analogs (e.g., 1-(4-Methoxyphenyl)-1-cyclopentanecarboxylic acid) .

Research Findings and Challenges

  • Electronic Effects: Electron-withdrawing groups (e.g., chloro) enhance carboxylic acid acidity, improving salt formation and solubility in basic media. Conversely, electron-donating groups (e.g., methoxy) reduce acidity, impacting drug bioavailability .
  • Ring Size and Strain: Cyclopentane derivatives balance ring strain and stability, unlike cyclopropane analogs (e.g., 1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid), which exhibit higher reactivity due to ring strain .

Preparation Methods

Multi-Step Synthetic Route via Methylation and Hydrolysis (Patent CN1454200A)

A well-documented preparation method involves a multi-step synthetic sequence starting from cyclopentanone derivatives, incorporating methylation, ring-closure, and hydrolysis steps to yield the target compound or its close analogs.

Key Steps:

  • Step 1: Formation of 2-oxo-cyclopentane methyl-formiate sodium salt

    • React dimethyl adipate with sodium methylate in toluene under nitrogen atmosphere.
    • Use DMF as a co-solvent.
  • Step 2: First methylation reaction

    • React 2-oxo-cyclopentane methyl-formiate sodium salt with methyl halide.
    • Produces 1-methyl-2-oxo-cyclopentane methyl-formiate.
  • Step 3: Ring-opening and condensation (ring-closure)

    • React 1-methyl-2-oxo-cyclopentane methyl-formiate with metal methoxide.
    • Forms 3-methyl-2-oxo-cyclopentane methyl-formiate sodium salt.
  • Step 4: (4-Chlorophenyl)methylation

    • React 3-methyl-2-oxo-cyclopentane methyl-formiate sodium salt with (4-chlorophenyl)methyl chloride.
    • Yields 1-[(4-chlorophenyl)methyl]-3-methyl-2-oxo-cyclopentane methyl-formiate.
  • Step 5: Further methylation

    • React the above intermediate with sodium hydride and methyl halide.
    • Produces 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxo-cyclopentane methyl-formiate.
    • Optimal temperature range: 60–120 °C (preferably 80–100 °C).
    • Reaction below 60 °C is slow; above 120 °C increases side reactions.
  • Step 6: Hydrolysis and decarboxylation

    • Hydrolyze the methyl-formiate under acidic or alkaline conditions.
    • Acidic conditions: Use organic acids (acetate preferred) and mineral acids (HCl, HBr, H2SO4) at 50 °C to reflux.
    • Alkaline conditions: Use alkali metal bases (NaOH, KOH) in lower alcohol or aromatic hydrocarbon solvents at 50 °C to reflux.
    • Isolate 5-[(4-chlorophenyl)methyl]-2,2-cyclopentanone dimethyl after workup.

Reaction Conditions Summary Table:

Step Reactants/Intermediates Conditions Notes
1 Dimethyl adipate + sodium methylate + toluene + DMF Nitrogen atmosphere, stirring Formation of sodium salt
2 Sodium salt + methyl halide Controlled temperature First methylation
3 Intermediate + metal methoxide Ring-opening and condensation Formation of methyl-formiate
4 Sodium salt + (4-chlorophenyl)methyl chloride Methylation Introduces chlorophenyl group
5 Intermediate + sodium hydride + methyl halide 60–120 °C, preferably 80–100 °C Further methylation
6 Hydrolysis under acidic or alkaline conditions 50 °C to reflux Final hydrolysis and isolation

This continuous process avoids intermediate purification, enhancing yield and efficiency. The final compound can be purified by distillation or recrystallization as needed.

Alternative Synthetic Approaches for Amino Derivatives

While the main focus is on the carboxylic acid, related compounds such as 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid have been synthesized via methods involving amino group introduction. These methods often start from similar cyclopentane carboxylic acid precursors and introduce the amino functionality through reductive amination or other amination protocols. Although these methods are not directly for the acid itself, they provide insight into functional group transformations on the cyclopentane ring bearing the (4-chlorophenyl)methyl substituent.

Innovative One-Carbon Homologation Strategy (Recent Research)

A recent advance in carboxylic acid chemistry involves iterative one-carbon homologation via photoredox catalysis, enabling chain elongation of carboxylic acids under mild conditions. This method could, in principle, be adapted to prepare homologues of 1-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid or modify its carbon skeleton.

Key Features:

  • Uses visible light and photocatalysts (e.g., acridine-based catalysts) to generate radicals from unmodified carboxylic acids.
  • Radical intermediates add to electrophilic nitroethylene, forming nitroalkane adducts.
  • Subsequent mild conversion yields homologated carboxylic acids.
  • The process is iterative, allowing precise control over carbon chain length.
  • Avoids harsh reagents and multistep sequences typical of classical Arndt–Eistert homologation.
  • Demonstrated tolerance to various functional groups and mild reaction conditions.

Representative Reaction Conditions Table:

Entry Photocatalyst (PC) Base Ligand Yield of Nitroalkane Adduct (%) Yield of Homologated Acid (%)
1 PC1 K2HPO4 <5
2 PC2 Na2CO3 <5
3 PC3 K2HPO4 0
4 PC4 L1 75
5 PC4 L1 83
6 PC4 L2 95 95 (91 isolated)

Reaction conditions: 0.1 mmol scale, CH2Cl2 solvent, 405 nm LED irradiation for 4 h. Subsequent addition of NaNO2 and DMSO/AcOH followed by stirring at 35 °C for 24 h.

This method represents a promising future direction for the synthesis and modification of cyclopentane carboxylic acids with arylmethyl substituents, potentially including this compound.

Summary Table of Preparation Methods

Method Key Reactions/Steps Advantages Limitations
Multi-step methylation/hydrolysis (Patent CN1454200A) Methylation, ring-closure, (4-chlorophenyl)methylation, hydrolysis High yield, scalable, continuous process Requires multiple steps, careful temperature control
Amino derivative synthesis Amination of cyclopentane carboxylic acid derivatives Access to amino-functionalized analogs Not direct for acid preparation
Photoredox one-carbon homologation (Recent research) Radical generation, addition to nitroethylene, mild conversion Mild conditions, iterative, functional group tolerant Requires specialized photocatalysts, novel approach

Q & A

Q. What are the critical physicochemical properties of 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid, and how are they determined experimentally?

Answer: Key properties include:

  • Molecular formula : C₁₂H₁₃ClO₂ (confirmed via high-resolution mass spectrometry) .
  • Melting point : 160–164°C (determined by differential scanning calorimetry or capillary tube method) .
  • CAS RN : 80789-69-1 (used for unambiguous database searches) .

Q. Methodology :

  • Melting point : Use a calibrated melting point apparatus with a heating rate of 1–2°C/min. Compare results against literature values to assess purity .
  • Structural confirmation : Employ NMR (¹H/¹³C) and FT-IR spectroscopy to verify the cyclopentane backbone, chlorophenyl substituent, and carboxylic acid group .

Q. What synthetic routes are reported for this compound, and what are their advantages?

Answer:

  • Electro-induced Hofmann rearrangement : A method involving cyclopropane intermediates under acidic conditions (pH 1) . This approach is notable for avoiding harsh reagents but requires optimization of electrode materials and current density.
  • Cyclopentane ring functionalization : Alkylation of cyclopentane-1-carboxylic acid derivatives with 4-chlorobenzyl halides, followed by purification via recrystallization (e.g., using ethanol/water mixtures) .

Q. Methodology :

  • Monitor reaction progress using TLC (silica gel, UV detection) and isolate products via column chromatography (hexane/ethyl acetate gradient). Confirm purity by HPLC with a C18 column .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Answer: Discrepancies may arise from:

  • Polymorphism : Different crystalline forms (e.g., enantiotropic transitions) can alter melting points. Use X-ray crystallography to identify polymorphs .
  • Impurities : Trace solvents or byproducts may depress melting points. Purify via recrystallization (e.g., using acetone) and validate with elemental analysis .

Q. Methodology :

  • Compare ¹H NMR spectra with published data (e.g., δ ~1.8–2.2 ppm for cyclopentane protons, δ ~7.3–7.5 ppm for aromatic protons). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies are effective for optimizing stereochemical outcomes in derivatives of this compound?

Answer:

  • Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during cyclopentane ring formation .
  • Catalytic asymmetric synthesis : Use transition-metal catalysts (e.g., Rh(II)-based systems) to control cyclopropane ring stereochemistry in intermediates .

Q. Methodology :

  • Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or polarimetry. Confirm absolute configuration using X-ray crystallography (e.g., anomalous dispersion methods) .

Q. How can computational methods enhance the design of biologically active analogs?

Answer:

  • Docking studies : Model interactions with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Prioritize analogs with improved binding affinity .
  • QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with activity data to guide synthesis .

Q. Methodology :

  • Validate predictions with in vitro assays (e.g., enzyme inhibition). Use MD simulations (AMBER force field) to assess conformational stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.